Superior Antiproliferative Potency of Bicalutamide Sulfoxide Analogues vs. Bicalutamide and Enzalutamide in Prostate Cancer Cell Lines
A head-to-head in vitro study of bicalutamide sulfoxide analogues (represented by lead compound 28) demonstrated significantly lower IC50 values across four human prostate cancer cell lines compared to the clinical antiandrogens bicalutamide and enzalutamide [1]. The sulfoxide analogue achieved IC50 values ranging from 9.09 to 31.11 µM, whereas bicalutamide and enzalutamide showed IC50 ranges of 45.20–51.61 µM and 11.47–53.04 µM, respectively. This indicates a potency shift that is both oxidation-state- and stereochemistry-dependent.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.09 – 31.11 µM (compound 28, a bicalutamide sulfoxide analogue) |
| Comparator Or Baseline | Bicalutamide (IC50 = 45.20 – 51.61 µM); Enzalutamide (IC50 = 11.47 – 53.04 µM) |
| Quantified Difference | Up to 5.7-fold more potent than bicalutamide; improved consistency across cell lines compared to enzalutamide |
| Conditions | In vitro antiproliferative assay against four human prostate cancer cell lines: 22Rv1, DU-145, LNCaP, and VCap |
Why This Matters
Procurement of the specific sulfoxide diastereomer is essential for laboratories aiming to replicate or build upon this enhanced potency window; generic bicalutamide cannot achieve comparable cellular activity.
- [1] Kandil SB, Kariuki BM, McGuigan C, Westwell AD. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Bioorg Med Chem Lett. 2021;36:127817. View Source
